N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide” are not specified in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, etc . For “this compound”, the molecular weight is 330.4, and the predicted density is 1.286±0.06 g/cm3 . The boiling point, melting point, and flash point are not available .Scientific Research Applications
Antibacterial Agents
Research has shown that certain benzothiazole derivatives exhibit promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds, including analogs of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide, demonstrate effectiveness at non-cytotoxic concentrations, highlighting their potential in therapeutic interventions against bacterial infections (Palkar et al., 2017).
Anticonvulsant Agents
A series of thiazolidinone derivatives, including structures related to this compound, have been designed and evaluated as anticonvulsant agents. Some of these compounds showed significant activity in anticonvulsant tests, indicating their potential in treating conditions like epilepsy (Faizi et al., 2017).
Antifungal Applications
Thiazole derivatives, including those related to this compound, have been found to be effective in inhibiting the growth of various fungi. This suggests their potential application in treating fungal infections (Desai et al., 2013).
Antitumor Agents
Certain benzothiazole derivatives, structurally related to this compound, have shown significant antileukemic activity. These compounds have been evaluated against human leukemia cells and were found to induce apoptosis, highlighting their potential as antitumor agents (Prasanna et al., 2010).
Anti-inflammatory Applications
Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory properties. Some of these compounds have shown potential in treating inflammatory conditions, suggesting their use in medical therapies (Alagarsamy et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-22(2)12-17-19(18(25)13-22)28-21(23-17)24-20(26)14-8-10-16(11-9-14)27-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLRFJYQQWGFJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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